2-[2-Bromo-5-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzoxazole
Description
2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE is a complex organic compound that features a brominated phenyl group, a piperidinosulfonyl moiety, and a benzoxazole ring
Properties
Molecular Formula |
C18H17BrN2O3S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-(2-bromo-5-piperidin-1-ylsulfonylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H17BrN2O3S/c19-15-9-8-13(25(22,23)21-10-4-1-5-11-21)12-14(15)18-20-16-6-2-3-7-17(16)24-18/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
GYKJXYYDNYVOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenylpyridine: Shares the brominated phenyl group but lacks the piperidinosulfonyl and benzoxazole moieties.
Piperidine derivatives: Contain the piperidine ring but differ in other structural aspects.
Benzoxazole derivatives: Feature the benzoxazole ring but vary in their substituents.
Uniqueness
2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE is unique due to its combination of a brominated phenyl group, a piperidinosulfonyl moiety, and a benzoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
